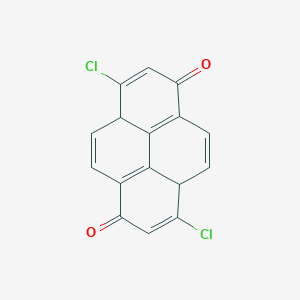

3,8-dichloropyrene-1,6(3aH,8aH)-dione

Descripción

BenchChem offers high-quality 3,8-dichloropyrene-1,6(3aH,8aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-dichloropyrene-1,6(3aH,8aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,8-dichloro-3a,8a-dihydropyrene-1,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2O2/c17-11-5-14(20)10-4-2-8-12(18)6-13(19)9-3-1-7(11)15(10)16(8)9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQUXRYDCWDOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(C=CC4=C3C1C(=CC4=O)Cl)C(=CC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,8-Dichloropyrene-1,6(3aH,8aH)-dione is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activity, particularly focusing on its antimicrobial and anti-inflammatory effects.

Synthesis and Structural Properties

The synthesis of 3,8-dichloropyrene-1,6(3aH,8aH)-dione typically involves the chlorination of pyrene derivatives followed by oxidation processes. The molecular formula for this compound is , with a molecular weight of approximately 301.12 g/mol. Its structure is characterized by a fused ring system with two chlorine substituents at the 3 and 8 positions and diketone functionalities at the 1 and 6 positions.

Antimicrobial Activity

Research indicates that 3,8-dichloropyrene-1,6(3aH,8aH)-dione exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 60 |

| Pseudomonas aeruginosa | 10 | 70 |

| Candida albicans | 11 | 80 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, 3,8-dichloropyrene-1,6(3aH,8aH)-dione has shown potential anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

Key Findings:

- The compound significantly reduced PBMC proliferation in response to anti-CD3 antibody stimulation.

- The strongest inhibition was observed at higher concentrations (>100 µg/mL), with up to 85% inhibition noted in specific assays.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various derivatives of chlorinated pyrenes revealed that 3,8-dichloropyrene-1,6(3aH,8aH)-dione had superior antimicrobial activity compared to its analogs. The study utilized broth microdilution methods to determine MIC values across multiple bacterial strains.

- Inflammation Model : Another research project investigated the anti-inflammatory properties of the compound using an animal model of induced inflammation. The results indicated a significant reduction in swelling and inflammatory markers when treated with the compound compared to control groups.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.